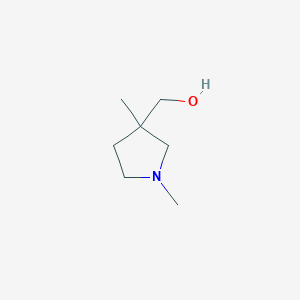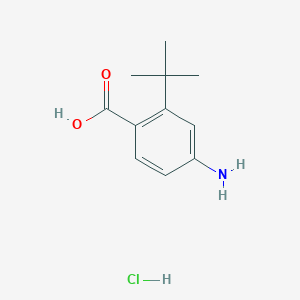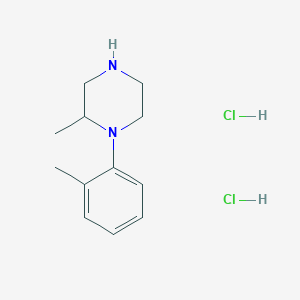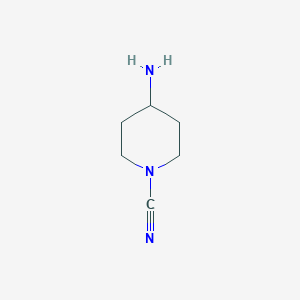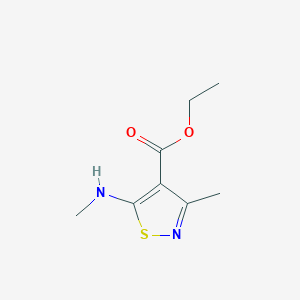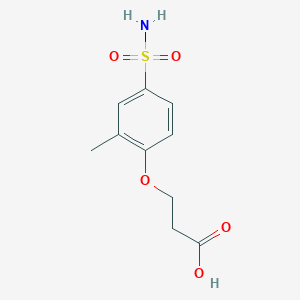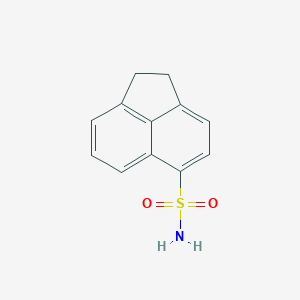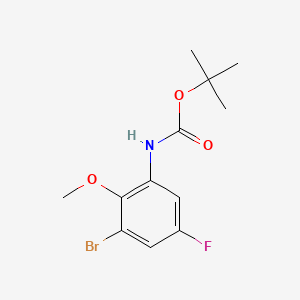![molecular formula C8H15NO B15306515 7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
7-Methoxy-5-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-5-azaspiro[3.4]octane is a chemical compound with a unique spirocyclic structure, characterized by a nitrogen atom incorporated within a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5-azaspiro[3.4]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted amine with a suitable cyclization agent, leading to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes steps such as substitution, hydrogenation, and cyclization, followed by purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-5-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-Methoxy-5-azaspiro[3
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-5-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with similar structural features.
4-Oxa-7-azaspiro[2.5]octane: A related compound with an oxygen atom in the spirocyclic structure.
Uniqueness
7-Methoxy-5-azaspiro[3.4]octane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can also provide opportunities for further derivatization and functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-methoxy-5-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-5-8(9-6-7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
ILMVIRYAEAQRBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(CCC2)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B15306436.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid](/img/structure/B15306440.png)
![2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride](/img/structure/B15306447.png)
